![molecular formula C14H16O2S B14382407 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione CAS No. 89767-86-2](/img/structure/B14382407.png)
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Thiabicyclo[931]pentadeca-1(15),11,13-triene-4,8-dione is a complex organic compound characterized by its unique bicyclic structure containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves multiple steps, typically starting with the formation of the bicyclic core. Common synthetic routes include cyclization reactions that incorporate sulfur into the bicyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. Optimization of reaction conditions and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the bicyclic structure play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
- 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
- Bicyclo[9.3.1]pentadeca-3,7-dien-12-ol
Uniqueness
6-Thiabicyclo[931]pentadeca-1(15),11,13-triene-4,8-dione is unique due to the presence of sulfur in its bicyclic structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
89767-86-2 |
|---|---|
分子式 |
C14H16O2S |
分子量 |
248.34 g/mol |
IUPAC名 |
6-thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione |
InChI |
InChI=1S/C14H16O2S/c15-13-6-4-11-2-1-3-12(8-11)5-7-14(16)10-17-9-13/h1-3,8H,4-7,9-10H2 |
InChIキー |
IBPCJXPXLFPYRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=CC=C2)CCC(=O)CSCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


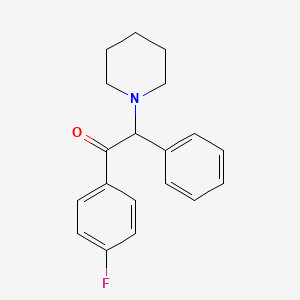
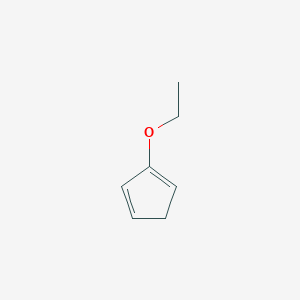
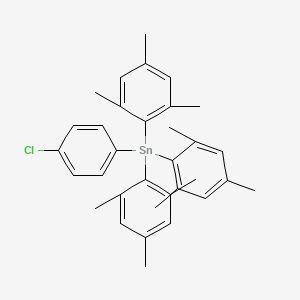
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
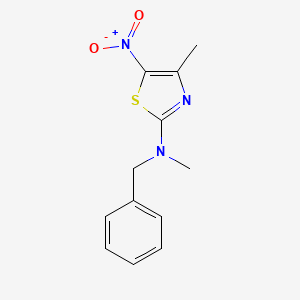
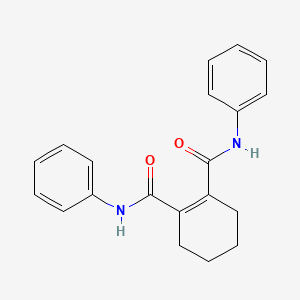
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
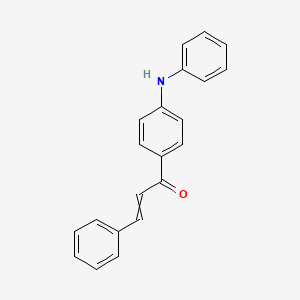
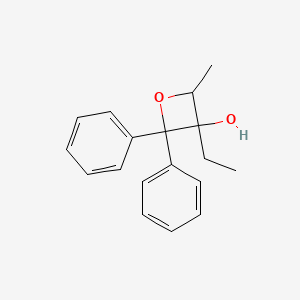
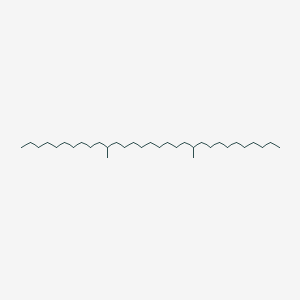
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

